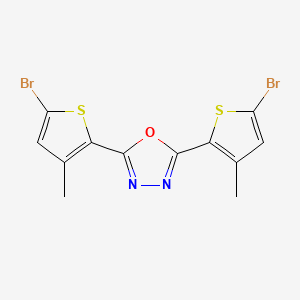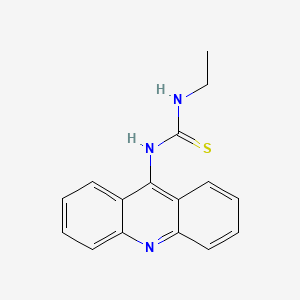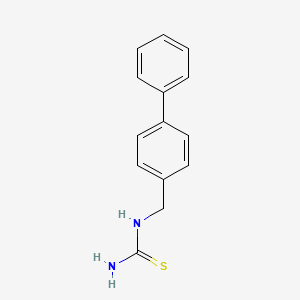![molecular formula C39H63B3O6Si3 B14199297 {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] CAS No. 889118-09-6](/img/structure/B14199297.png)
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is a complex organosilicon compound It features a trioxatriborinane core, which is a cyclic anhydride of boronic acid, and is functionalized with phenylene and tert-butyl(dimethyl)silane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] typically involves the following steps:
Formation of the Trioxatriborinane Core: This step involves the cyclization of boronic acid derivatives under controlled conditions to form the trioxatriborinane ring. Common reagents include boronic acids and dehydrating agents.
Functionalization with Phenylene Groups: The trioxatriborinane core is then reacted with phenylene derivatives in the presence of suitable catalysts to introduce the phenylene groups.
Attachment of tert-Butyl(dimethyl)silane Groups: Finally, the phenylene-functionalized trioxatriborinane is treated with tert-butyl(dimethyl)silane reagents to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylene and tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is used as a precursor for the synthesis of advanced materials and catalysts
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug delivery agent or as a component in diagnostic tools. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery and imaging applications.
Industry
In industry, the compound can be used in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in harsh environments, such as those encountered in aerospace and automotive applications.
Mecanismo De Acción
The mechanism by which {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] exerts its effects involves its ability to interact with various molecular targets. The trioxatriborinane core can form stable complexes with metal ions, while the phenylene and tert-butyl(dimethyl)silane groups provide additional sites for interaction with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: A simpler analog with methyl groups instead of phenylene and tert-butyl(dimethyl)silane groups.
2,4,6-Triphenylboroxine: Another boron-containing compound with phenyl groups.
Trimethylboroxine: A related compound with trimethyl groups.
Uniqueness
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is unique due to its combination of a trioxatriborinane core with phenylene and tert-butyl(dimethyl)silane groups. This combination imparts unique structural and functional properties, making it a versatile compound for various applications in science and industry.
Propiedades
Número CAS |
889118-09-6 |
|---|---|
Fórmula molecular |
C39H63B3O6Si3 |
Peso molecular |
744.6 g/mol |
Nombre IUPAC |
[4-[4,6-bis[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C39H63B3O6Si3/c1-37(2,3)49(10,11)43-28-31-16-22-34(23-17-31)40-46-41(35-24-18-32(19-25-35)29-44-50(12,13)38(4,5)6)48-42(47-40)36-26-20-33(21-27-36)30-45-51(14,15)39(7,8)9/h16-27H,28-30H2,1-15H3 |
Clave InChI |
CARMTALYHBTNGW-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)CO[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)

![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)


![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)



![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)

